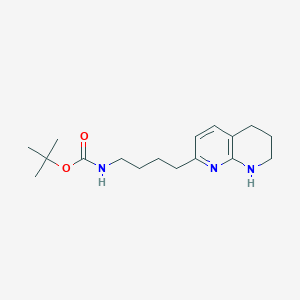
tert-butyl (4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)carbamate is a synthetic organic compound with the molecular formula C18H29N3O2 It is characterized by the presence of a tert-butyl carbamate group attached to a naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable naphthyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of tert-butyl carbamate with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification techniques, and quality control, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
tert-Butyl (4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The naphthyridine ring system may interact with nucleic acids or proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)carbamate: Similar structure but with a quinoline ring instead of a naphthyridine ring.
tert-Butyl 4-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine-1-carboxylate: Contains a piperazine ring and a biphenyl group.
Uniqueness
The uniqueness of tert-butyl (4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)carbamate lies in its specific combination of a naphthyridine ring with a tert-butyl carbamate group. This structure imparts unique chemical properties and potential biological activities that are distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-11-5-4-8-14-10-9-13-7-6-12-18-15(13)20-14/h9-10H,4-8,11-12H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMZGHLHDMYUOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1=NC2=C(CCCN2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














